molecular formula C27H41NO6S2 B3062411 4,17-Dioxabicyclo(14.1.0)heptadecane-5,9-dione, 7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-((1E)-1-methyl-2-(2-(methylthio)-4-thiazolyl)ethenyl)-, (1S,3S,7S,10R,11S,12S,16R)- CAS No. 252981-48-9

4,17-Dioxabicyclo(14.1.0)heptadecane-5,9-dione, 7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-((1E)-1-methyl-2-(2-(methylthio)-4-thiazolyl)ethenyl)-, (1S,3S,7S,10R,11S,12S,16R)-

Cat. No.: B3062411
CAS No.: 252981-48-9
M. Wt: 539.8 g/mol
InChI Key: FODFUEDBIXOGNY-AKXQMUJXSA-N
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Preparation Methods

ABJ-879 is synthesized through a semi-synthetic route starting from epothilone B. The preparation involves several steps of chemical modification to enhance its anti-tumor activity and stability. The synthetic route includes:

Industrial production methods for ABJ-879 are not extensively documented, but they likely involve large-scale fermentation followed by chemical synthesis to achieve the required yield and purity.

Chemical Reactions Analysis

ABJ-879 undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various analogs with different functional groups.

Scientific Research Applications

ABJ-879 has several scientific research applications, particularly in the fields of:

    Chemistry: Used as a model compound to study microtubule stabilization and the effects of structural modifications on biological activity.

    Biology: Investigated for its ability to induce tubulin polymerization and its effects on cell division and apoptosis.

    Medicine: Explored as a potential anti-cancer agent, particularly for tumors resistant to other treatments like paclitaxel.

    Industry: Potential applications in the development of new anti-cancer drugs and therapeutic agents.

Mechanism of Action

ABJ-879 exerts its effects by stabilizing microtubules, which are essential components of the cell’s cytoskeleton. This stabilization prevents the normal dynamic reorganization of the microtubule network, leading to cell cycle arrest and apoptosis. The molecular targets of ABJ-879 include tubulin, the protein subunit of microtubules . By binding to tubulin, ABJ-879 promotes tubulin polymerization and inhibits depolymerization, disrupting the mitotic spindle and preventing cell division .

Comparison with Similar Compounds

ABJ-879 is compared with other similar compounds, such as:

Similar compounds include:

ABJ-879 stands out due to its enhanced potency and ability to overcome resistance mechanisms that limit the effectiveness of other microtubule-stabilizing agents .

Properties

CAS No.

252981-48-9

Molecular Formula

C27H41NO6S2

Molecular Weight

539.8 g/mol

IUPAC Name

(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[(E)-1-(2-methylsulfanyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione

InChI

InChI=1S/C27H41NO6S2/c1-15-9-8-10-27(6)21(34-27)12-19(16(2)11-18-14-36-25(28-18)35-7)33-22(30)13-20(29)26(4,5)24(32)17(3)23(15)31/h11,14-15,17,19-21,23,29,31H,8-10,12-13H2,1-7H3/b16-11+/t15-,17+,19-,20-,21-,23-,27+/m0/s1

InChI Key

FODFUEDBIXOGNY-AKXQMUJXSA-N

Isomeric SMILES

C[C@H]1CCC[C@@]2([C@@H](O2)C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C3=CSC(=N3)SC)/C)C

Canonical SMILES

CC1CCCC2(C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)SC)C)C

Origin of Product

United States

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